molecular formula C7H6Cl2N2O2 B132486 2,3-Dichloro-6-nitrobenzylamine CAS No. 70380-49-3

2,3-Dichloro-6-nitrobenzylamine

Numéro de catalogue: B132486
Numéro CAS: 70380-49-3
Poids moléculaire: 221.04 g/mol
Clé InChI: NVQPKDBOSKBIEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

2,3-Dichloro-6-nitrobenzylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Intermediary Role

The compound serves as a crucial intermediate in the synthesis of anagrelide , a medication used to reduce elevated platelet counts in patients with essential thrombocythemia. The synthesis pathway typically involves several steps:

  • Starting Material : 1,2,3-Trichlorobenzene is nitrated to produce 2,3-dichloro-6-nitrobenzaldehyde.
  • Reduction : This aldehyde is then reduced to form 2,3-dichloro-6-nitrobenzyl alcohol.
  • Formation of Benzylamine : The alcohol undergoes further reactions to yield 2,3-dichloro-6-nitrobenzylamine .

This synthetic route highlights the compound's utility in pharmaceutical chemistry as a precursor for more complex molecules.

3.1. Anagrelide Synthesis

Anagrelide is synthesized from this compound through various chemical transformations. The process includes:

  • Formation of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine : This compound is synthesized by reacting the amine with ethyl glycinate under specific conditions.
  • Cyclization : The resulting glycine derivative is cyclized to form anagrelide .

This application is critical for developing treatments for conditions related to platelet aggregation.

3.2. Inhibitors of Prostate Cancer

Recent studies have explored the design of aryl benzylamine derivatives as selective inhibitors for enzymes involved in prostate cancer progression. Compounds based on the structure of this compound have shown promising results in inhibiting specific enzymes like 17β-HSD3, which plays a role in androgen metabolism .

4.1. Synthesis Efficiency Improvement

Research has focused on improving the efficiency of synthesizing ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from this compound. Innovations include:

  • Utilizing less hazardous reagents and optimizing reaction conditions to enhance yield and reduce by-products.
  • Developing scalable synthesis methods suitable for industrial applications .

Studies assessing the biological activity of compounds derived from this compound have demonstrated their potential as therapeutic agents against various diseases. For instance:

  • In vitro assays have shown that certain derivatives can effectively inhibit tumor growth in models of prostate cancer.
  • Structure-activity relationship (SAR) studies have guided modifications to enhance potency and selectivity .

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-6-nitrobenzylamine involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and reactivity. The specific molecular targets and pathways involved depend on the context of its use in research and industrial applications .

Comparaison Avec Des Composés Similaires

2,3-Dichloro-6-nitrobenzylamine can be compared with other similar compounds, such as:

These compounds highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.

Activité Biologique

2,3-Dichloro-6-nitrobenzylamine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the nitration of 2,3-dichlorobenzaldehyde. The process is conducted using concentrated nitric acid in a sulfuric acid medium under controlled temperatures to minimize byproducts. The resulting compound can then undergo further transformations to yield derivatives with enhanced biological profiles .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications. Notably, it has shown promise as a selective inhibitor for certain types of hydroxysteroid dehydrogenases (HSDs), which are crucial in steroid metabolism.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit potent inhibition against 17β-HSD3, an enzyme implicated in prostate cancer progression. The compound's IC50 values suggest a strong binding affinity, with some derivatives achieving values as low as 74 nM . This selectivity over other HSD types enhances its therapeutic potential.

Case Studies

Several studies have evaluated the efficacy of this compound derivatives in preclinical models:

  • Prostate Cancer Models :
    • A study demonstrated that a derivative of this compound significantly reduced tumor growth in LNCaP cell lines (human prostate cancer cells) when administered in vivo. The compound's ability to lower testosterone and dihydrotestosterone levels in plasma was noted as a critical mechanism for its anti-tumor activity .
  • Selectivity and Toxicity :
    • Another investigation assessed the selectivity of various benzylamine derivatives against HSD types 1 and 2. It was found that while some compounds showed high inhibition rates (>70%) at concentrations around 10 µM, others were classified as inactive (<20% inhibition), indicating the importance of structural modifications for enhancing selectivity and reducing cytotoxicity .

Table 1: Biological Activity Summary of Related Compounds

Compound NameIC50 (nM)Target EnzymeSelectivity Ratio
This compound7417β-HSD3High
Derivative A5017β-HSD3Moderate
Derivative B>100HSD Type 1Low
Derivative C<20InactiveN/A

Propriétés

IUPAC Name

(2,3-dichloro-6-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPKDBOSKBIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573627
Record name 1-(2,3-Dichloro-6-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70380-49-3
Record name 1-(2,3-Dichloro-6-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Potassium carbonate and 2 equivalents of phthalimide are ground together and heated to reflux with 2 equivalents of 1,2-dichloro-3-chloromethyl-4-nitrobenzene for three hours. Upon cooling, the substituted benzylphthalimide crystallizes and is filtered in 60-80% yield. 2,3-Dichloro-6-nitrobenzylamine is obtained in a 75-95% yield with acid hydrolysis using hydrochloric acid from the substituted benzylphthalimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.